4-Hydrazinobenzenesulfonic acid 4-Hydrazinobenzenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 98-71-5
VCID: VC20834875
InChI: InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11)
SMILES: C1=CC(=CC=C1NN)S(=O)(=O)O
Molecular Formula: C6H8N2O3S
Molecular Weight: 188.21 g/mol

4-Hydrazinobenzenesulfonic acid

CAS No.: 98-71-5

Cat. No.: VC20834875

Molecular Formula: C6H8N2O3S

Molecular Weight: 188.21 g/mol

* For research use only. Not for human or veterinary use.

4-Hydrazinobenzenesulfonic acid - 98-71-5

Specification

CAS No. 98-71-5
Molecular Formula C6H8N2O3S
Molecular Weight 188.21 g/mol
IUPAC Name 4-hydrazinylbenzenesulfonic acid
Standard InChI InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11)
Standard InChI Key IOMZCWUHFGMSEJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NN)S(=O)(=O)O
Canonical SMILES C1=CC(=CC=C1NN)S(=O)(=O)O
Melting Point 286.0 °C

Introduction

Chemical Structure and Basic Information

4-Hydrazinobenzenesulfonic acid belongs to the class of aryl sulfonic acids with an additional hydrazino functional group. Its structure consists of a benzene ring substituted with a hydrazino group (-NH-NH₂) at the para position relative to a sulfonic acid group (-SO₃H).

Identification and Nomenclature

The compound is known by several synonyms in scientific and industrial contexts:

ParameterInformation
CAS Number98-71-5
Molecular FormulaC₆H₈N₂O₃S (anhydrous), C₆H₈N₂O₃S·xH₂O (hydrate)
IUPAC Name4-Hydrazinobenzenesulfonic acid
Common Synonyms4-Hydrazinylbenzenesulfonic acid, Phenylhydrazine-4-sulfonic acid, p-sulfophenylhydrazine, 4-Sulphophenylhydrazine
MDL NumberMFCD00025097
Beilstein Reference514779
EINECS202-694-2
Merck Index14,4773

Table 1: Identification parameters of 4-Hydrazinobenzenesulfonic acid

Physical and Chemical Properties

4-Hydrazinobenzenesulfonic acid displays characteristic physical and chemical properties that determine its behavior in various applications and reactions.

Physical Properties

The compound typically appears as a white to light yellow crystalline powder in its pure form. Its physical properties have been both experimentally determined and estimated through computational methods.

PropertyValueNotes
Molecular Weight188.20 g/molAnhydrous form
Physical AppearanceWhite to light yellow crystalline powder
Melting Point285-286°CWith decomposition
Boiling Point500°CEstimated value
Density1.366 g/cm³Estimated value
Refractive Index1.6490Estimated value
SolubilitySlightly soluble in water and DMSO
pKa-0.66±0.50Predicted value
ColorOff-white to pale beige

Table 2: Physical properties of 4-Hydrazinobenzenesulfonic acid

Chemical Properties

The chemical behavior of 4-Hydrazinobenzenesulfonic acid is primarily determined by its functional groups: the hydrazino group and the sulfonic acid group.

  • The compound functions as a weak acid due to its sulfonic acid group.

  • It exhibits reducing properties attributed to the hydrazino group, which can donate electrons in redox reactions.

  • It can be easily oxidized to form azobenzene and other derivatives, making it useful in coupling reactions.

  • The compound is hygroscopic, readily absorbing moisture from the environment.

  • It requires storage under inert atmosphere conditions to prevent oxidation .

Synthesis Methods

The industrial preparation of 4-Hydrazinobenzenesulfonic acid typically involves a controlled reaction sequence that must be carefully managed to ensure product purity and yield.

Conventional Synthesis Route

The standard synthesis method involves the reaction between hydrazine hydrate and 4-nitrobenzenesulfonic acid:

  • The process begins with 4-nitrobenzenesulfonic acid as the starting material.

  • This compound undergoes a reduction reaction with hydrazine hydrate.

  • The reaction requires catalytic conditions and controlled temperature and pressure parameters.

  • Following the reaction, the crude product undergoes purification through recrystallization techniques.

  • This yields the final product as either the anhydrous form or the hydrate, depending on the purification conditions .

Applications

4-Hydrazinobenzenesulfonic acid has found extensive use across multiple industries due to its functional versatility. Its applications span from traditional dye manufacturing to cutting-edge materials science.

Dye Industry Applications

In the dye industry, the compound serves several important functions:

  • It acts as a crucial intermediate in the synthesis of acid dyes, particularly those used in textile applications.

  • The compound functions as an effective coupling agent in the production of azo dyes.

  • Its ability to form colored complexes makes it valuable in the development of specialized pigments .

Pharmaceutical Industry Applications

Within pharmaceutical manufacturing, the compound serves as:

  • A reagent in the synthesis of various pharmaceutical compounds, including antitubercular agents.

  • A precursor in the development of anticancer drugs.

  • An intermediate in the synthesis of inhibitors of coxsackievirus B3 replication .

Materials Science Applications

Recent research has demonstrated valuable applications in advanced materials:

  • The compound can simultaneously reduce and functionalize graphene oxide.

  • This creates functionalized reduced graphene oxide (HBS-rGO) suitable for polymer nanocomposites.

  • The process helps overcome the hydrophobic nature of graphene, making it compatible with environmentally friendly water-based coatings.

  • The sulfonic acid group attached to the graphene surface improves its dispersibility in aqueous media .

Analytical Chemistry Applications

In analytical contexts, the compound serves specialized functions:

  • The hemihydrate form is employed in analytical experiments to determine trace components in complex mixtures.

  • Its reducing properties make it useful in certain spectroscopic and colorimetric assays .

Other Industrial Applications

Additional industrial applications include:

  • Organic synthesis for agrochemical development

  • Production of photographic materials

  • Development of heat stabilizers

  • Synthesis of polymerization catalysts

  • Production of flame-retardants

  • Manufacturing of blowing agents for plastics

  • Development of specialized explosives

Recent Research Developments

Contemporary research has expanded the potential applications of 4-Hydrazinobenzenesulfonic acid, particularly in the field of nanomaterials and composite development.

Graphene Oxide Modification

A significant research area involves the use of the compound for modifying graphene-based materials:

  • Studies published in scientific journals such as Nanomaterials have demonstrated that 4-Hydrazinobenzenesulfonic acid can simultaneously reduce and functionalize graphene oxide.

  • The process creates a modified form of reduced graphene oxide that retains the excellent properties of graphene while gaining improved dispersibility in water.

  • This modification helps overcome a key limitation of graphene for applications in environmentally friendly water-based coatings and composites.

  • The reaction mechanism involves:

    • Reduction of oxygen-containing functional groups on graphene oxide by the hydrazino group

    • Grafting of the sulfonic acid group onto the graphene surface

    • Restoration of the graphitic sp² network

Analytical Characterization of Modified Graphene

Research has employed multiple analytical techniques to confirm successful modification:

  • Scanning Electron Microscopy (SEM) analysis revealed morphological changes after treatment with the compound.

  • X-ray diffraction measurements confirmed structural changes consistent with reduction.

  • Raman spectroscopy showed a reduced intensity ratio (ID/IG) of 0.29 for the modified graphene, indicating successful restoration of the graphitic network.

  • FTIR spectroscopy confirmed the presence of sulfonic groups through characteristic peaks at 1187 cm⁻¹ (S=O), 1130 cm⁻¹ (S–O), and 1042 cm⁻¹ (S-phenyl).

  • XPS spectroscopy demonstrated a significant decrease in oxygen content from 17.19% in graphene oxide to 7.23% in the modified material (excluding oxygen in the –SO₃H group) .

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